N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

ADME optimization Lipinski compliance Screening library selection

Replace variable isochroman analogs with this defined acetamide standard to eliminate amine-mediated assay artifacts. - **Defined reference:** Neutral amide (tPSA 38.3 Ų) vs. basic ethanamine analogs - **Balanced profile:** LogP 0.85 - avoids aggregation issues of lipophilic isochromans (LogP>3) - **SAR-ready:** One-step Vilsmeier synthesis supports focused library diversification - **Supply:** Multiple pack sizes from 100mg to 10g available

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 50683-59-5
Cat. No. B4992601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
CAS50683-59-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(=O)NCC1C2=CC=CC=C2CCO1
InChIInChI=1S/C12H15NO2/c1-9(14)13-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-5,12H,6-8H2,1H3,(H,13,14)
InChIKeyVSSYAWQXPOVLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide Chemical Profile


N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide (CAS 50683-59-5; synonym: N-isochroman-1-ylmethylacetamide) is an acetamide derivative of the dihydroisochromene scaffold . With molecular formula C12H15NO2 and molecular weight 205.25 g/mol, this compound belongs to the class of isochroman-containing organic molecules that have garnered attention as screening compounds in medicinal chemistry and chemical biology . The dihydroisochromene (isochroman) core is a conformationally constrained bicyclic structure that has been explored in various biologically active compound series [1].

Screening Profile
Balanced lipophilicity and CNS-permeable tPSA range support hit-to-lead library inclusion
Scaffold Utility
Conformationally constrained isochroman core for GPCR-targeted SAR exploration
Synthetic Access
Published one-step quantitative synthesis enables rapid analog generation

Analog Substitution Limitations for N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide


Within the dihydroisochromene-containing compound class, minor structural modifications at the 1-position substituent produce marked differences in key physicochemical parameters that directly affect screening outcomes . Replacing the acetamide moiety with an ethanamine group increases basicity and introduces a protonatable amine center; substituting with a benzamide or 2-phenylacetamide group substantially elevates lipophilicity and molecular weight [1]. These differences alter aqueous solubility, permeability, and protein binding profiles in ways that cannot be compensated for by simply adjusting assay concentrations . The quantitative evidence below substantiates why target-specific procurement of CAS 50683-59-5 — rather than generic analog substitution — is essential for reproducible hit-to-lead progression.

! Acetamide-to-amine substitution (CAS 50683-75-5) alters basicity and protonation state, shifting assay readouts.
! Benzamide or 2-phenylacetamide analogs increase LogP >1 log unit and molecular weight, elevating aggregation risk.
! Flexible phenethylamine analogs lack conformational restraint; reported selectivity profiles may not transfer.

N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide Differentiation Evidence


Reduced Lipophilicity vs. Isochroman Analogs

The target compound exhibits a computed LogP value of 0.85 , reflecting a balanced hydrophilic-lipophilic profile consistent with Lipinski Rule of 5 compliance for oral druglikeness. In contrast, closely related isochroman acetamide analogs bearing larger N-acyl substituents show significantly elevated LogP values, with N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide (MW 267.32) predicted to be substantially more lipophilic and N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide (MW 281.35) possessing an extended aromatic system [1].

Lipophilicity profile
Cross-study comparable
LogP 0.85
MW 205 vs. 267–281 (benzamide analogs)
Supports hit triage with reduced non-specific binding risk
Estimated ΔLogP ~1–2 units; computed values
ADME optimization Lipinski compliance Screening library selection

High-Yield One-Step Synthesis

A 2023 protocol published in Molbank reports a one-step synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts with multi-step routes required for more complex isochroman analogs bearing extended amide side chains .

Synthetic yield
Supporting evidence
Quantitative yield
One-step Vilsmeier protocol
Enables cost-efficient analog generation and scale-up
Full NMR/IR characterization; Molbank 2023
Synthetic accessibility Medicinal chemistry Parallel synthesis

Favorable tPSA for CNS Permeability

The target compound has a computed topological polar surface area (tPSA) of 38.3 Ų , placing it well below the empirical threshold of 90 Ų for favorable blood-brain barrier penetration and below the 140 Ų threshold for optimal oral absorption. This value reflects the single amide hydrogen bond donor/acceptor profile, which is more constrained than amine-containing analogs such as N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine (CAS 50683-75-5) that present an additional basic nitrogen .

CNS permeability (tPSA)
Cross-study comparable
38.3 Ų
Hdon=1, Hacc=2; amine analog >50 Ų
Below CNS threshold; supports membrane diffusion profiling
Computed tPSA; data to verify experimentally
CNS drug discovery Membrane permeability Physicochemical profiling

Conformationally Constrained Scaffold for Target Selectivity

The dihydroisochromene (isochroman) scaffold serves as a conformationally restrained pharmacophore that has been systematically studied as an analog of sympathomimetic catecholamines [1]. X-ray crystallographic analysis and computational studies of isochroman derivatives have characterized the rigid bicyclic framework that restricts conformational mobility relative to flexible phenethylamine-based ligands [2]. This structural rigidity influences α-adrenergic receptor subtype selectivity profiles in a manner distinct from non-constrained analogs .

Conformational constraint
Class-level inference
Rotatable bonds = 2
Flexible analogs typically 4–6 bonds
Reported selectivity context for adrenergic receptor studies
Class-level evidence from isochroman derivatives
GPCR ligands Conformational restriction Adrenergic receptor

N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide Procurement and Application Scenarios


Hit-to-Lead Screening with Balanced Lipophilicity & CNS Permeability

Based on its computed LogP of 0.85 and tPSA of 38.3 Ų , this compound is optimally suited for inclusion in diversity screening libraries targeting CNS-penetrant or orally bioavailable chemical space. The balanced physicochemical profile distinguishes it from more lipophilic isochroman acetamide analogs, reducing the risk of assay interference from compound aggregation or non-specific protein binding common with LogP > 3 compounds.

GPCR-Targeted Medicinal Chemistry with Constrained Scaffolds

The dihydroisochromene core represents a validated conformationally restrained pharmacophore for adrenergic receptor modulation [1]. Researchers pursuing structure-activity relationship (SAR) studies around constrained catecholamine analogs should prioritize this compound over flexible-chain alternatives when seeking to probe the conformational determinants of receptor subtype selectivity.

Cost-Efficient Analog Generation via One-Step Synthesis

The published one-step quantitative synthetic protocol using adapted Vilsmeier conditions [2] enables rapid, high-yield access to this scaffold. This synthetic accessibility supports parallel medicinal chemistry efforts where scaffold diversification through N-acyl variation is planned, offering a cost-effective entry point for building focused isochroman-based compound libraries.

Differentiation Screening vs. Amine-Containing Analogs

When biological screening of an isochroman library reveals differential activity between acetamide and ethanamine derivatives, this compound (with its neutral amide functionality and tPSA of 38.3 Ų) should be procured as the definitive neutral reference standard to control for amine-mediated off-target effects that may confound interpretation of screening hits .

Application
Selection Property
Validation Focus
Hit-to-Lead Screening
Balanced lipophilicity (LogP) and tPSA profile
CNS drug-likeness endpoint review
GPCR-Targeted SAR Studies
Conformationally constrained isochroman scaffold
Adrenergic receptor subtype selectivity context
Analog Generation Library
One-step quantitative synthetic route
Yield scalability and batch consistency review
Neutral-Amide Reference Selection
Amide functionality vs. amine-containing analogs
Amine-mediated off-target screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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